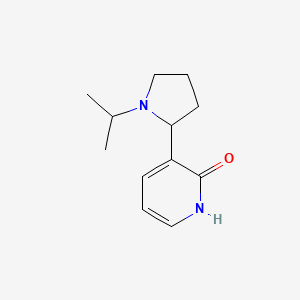

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol

説明

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a 1-isopropylpyrrolidine moiety and at the 2-position with a hydroxyl group.

特性

分子式 |

C12H18N2O |

|---|---|

分子量 |

206.28 g/mol |

IUPAC名 |

3-(1-propan-2-ylpyrrolidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14-8-4-6-11(14)10-5-3-7-13-12(10)15/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,13,15) |

InChIキー |

JSIOOQLHXJQQKO-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1CCCC1C2=CC=CNC2=O |

製品の起源 |

United States |

準備方法

Synthetic Routes: Several synthetic routes lead to the formation of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol. While specific methods may vary, a common approach involves the condensation of a pyridine-2-carbaldehyde derivative with an N-substituted pyrrolidine. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.

化学反応の分析

反応性: 3-(1-イソプロピルピロリジン-2-イル)ピリジン-2-オールは、さまざまな化学反応に関与します。

酸化: 酸化反応を受け、対応する酸化生成物を生成する可能性があります。

還元: 還元プロセスにより、還元された誘導体が得られる場合があります。

置換: ピリジン環の置換基は、置換反応によって置換される可能性があります。

- 過マンガン酸カリウム (

酸化: KMnO4

) またはクロム(VI)酸化物 (CrO3

) が一般的に使用されます。水素化ホウ素ナトリウム (還元: NaBH4

) または水素化アルミニウムリチウム (LiAlH4

) は、還元反応を促進します。置換: さまざまな求核試薬(例:アミン、アルコキシド)が官能基を置換できます。

主な生成物: 生成される具体的な生成物は、反応条件と使用される試薬によって異なります。それぞれの反応から生じる主な生成物を特定するには、詳細な研究が必要です。

4. 科学研究への応用

化学: 研究者は、化合物の反応性、安定性、有機合成における潜在的な応用を探求しています。そのユニークな構造は、新しい反応を刺激する可能性があります。

生物学と医学:生物学的研究: 生物学的巨大分子(例:タンパク質、核酸)との相互作用を調査します。

医薬品化学: 薬剤足場としての可能性、または特定の受容体を標的とする可能性を評価します。

産業: 材料科学、触媒、ファインケミカルにおける応用が注目されています。

科学的研究の応用

Chemistry: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire novel reactions.

Biology and Medicine:Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

Medicinal Chemistry: Assessing its potential as a drug scaffold or targeting specific receptors.

Industry: Applications in materials science, catalysis, and fine chemicals are areas of interest.

作用機序

3-(1-イソプロピルピロリジン-2-イル)ピリジン-2-オールがその効果を発揮する正確なメカニズムは、現在も活発な研究テーマです。細胞標的、シグナル伝達経路、または酵素プロセスとの相互作用が関係している可能性があります。

類似化合物との比較

Table 1: Structural Comparison of Pyridin-2-ol Derivatives

Key Observations :

- Electron-Withdrawing Groups : Compounds like 3-nitro-5-(trifluoromethyl)pyridin-2-ol exhibit enhanced electrophilicity due to nitro and trifluoromethyl groups, which may influence reactivity in substitution reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Molecular weight calculated based on formula C₁₁H₁₈N₂O.

Key Observations :

- The target compound’s hydroxyl group and pyrrolidine ring suggest moderate solubility in polar solvents (e.g., ethanol or water), contrasting with halogenated analogs like 3-nitro-5-(trifluoromethyl)pyridin-2-ol, which may favor organic solvents .

- Melting points for halogenated derivatives (e.g., 151–155°C) align with increased molecular symmetry and intermolecular forces compared to the target compound .

生物活性

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol is a chemical compound characterized by a unique structure that combines a pyridine ring with a 1-isopropylpyrrolidine moiety. Its molecular formula is C12H16N2O, with a molecular weight of 204.27 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology.

Preliminary studies suggest that 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol exhibits significant biological activity through various mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmitter release or uptake.

- Enzyme Inhibition : Its structural similarity to other bioactive compounds suggests potential for enzyme inhibition, which could lead to therapeutic applications in conditions like Alzheimer's disease .

Interaction Studies

Initial findings indicate that 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol may bind to specific receptors in the central nervous system. These interactions can be studied using techniques such as:

- Radiolabeled Binding Assays : To quantify binding affinity to specific receptors.

- Functional Assays : To assess the impact on neurotransmitter signaling pathways.

Comparative Analysis

To better understand the uniqueness of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol, it is useful to compare it with structurally similar compounds. The following table summarizes key properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpyrrolidin-3-ylpyridin-2-ol | C11H14N2O | Lacks isopropyl group; methyl substitution alters sterics and electronics. |

| 1-Ethylpyrrolidin-3-ylpyridin-2-ol | C12H16N2O | Ethyl group affects lipophilicity compared to isopropyl. |

| 1-Piperidinylnicotinic acid | C12H14N2O2 | Contains a piperidine ring; potential for different receptor interactions. |

The specific isopropyl substitution on the pyrrolidine ring of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol may confer distinct pharmacokinetic properties and biological activities compared to these similar compounds.

Neuropharmacological Applications

Research has indicated potential applications of this compound in neuropharmacology:

- Alzheimer's Disease : As a beta-secretase inhibitor, it shows promise in reducing memapsin 2 catalytic activity, which is crucial for amyloid-beta peptide generation, a key factor in Alzheimer's pathology .

- Behavioral Studies : Animal models have been used to evaluate the effects of the compound on cognitive functions and behavior, showing improvements in memory tasks when administered.

Synthesis and Optimization

The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of Pyridine Ring : Utilizing various reagents and conditions to ensure high yield and purity.

- Pyrrolidine Modification : Introducing the isopropyl group through alkylation reactions.

Optimizing these conditions is critical for maximizing yield and ensuring the desired biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。